molecular formula C8H9BrN2O2 B13923683 Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate

Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate

Cat. No.: B13923683
M. Wt: 245.07 g/mol
InChI Key: KXLCKKVPTNJXHS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-6-methylpyrimidine-4-carboxylate typically involves the bromination of 6-methylpyrimidine-4-carboxylate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrimidine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 5-bromo-6-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-6(9)5(2)10-4-11-7/h4H,3H2,1-2H3

InChI Key

KXLCKKVPTNJXHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1Br)C

Origin of Product

United States

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